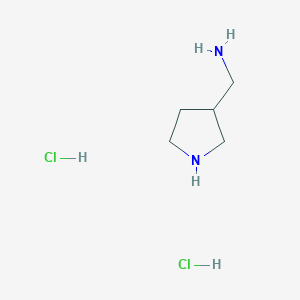
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid (1-Br-DMCPCA) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a cyclic brominated carboxylic acid, and is a member of the cyclopropanes family. This compound has been used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.
科学研究应用
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of organic compounds, and to investigate the biochemical and physiological effects of organic compounds on living organisms. It has also been used to study the mechanism of action of organic compounds, and to analyze the structure and reactivity of organic compounds in the laboratory.
作用机制
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid acts as a nucleophilic reagent in organic reactions. It is believed to be involved in the formation of covalent bonds between molecules. This covalent bond formation is thought to be responsible for the biochemical and physiological effects of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid.
Biochemical and Physiological Effects
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which plays a role in the breakdown of acetylcholine. This inhibition of acetylcholinesterase may be responsible for the physiological effects of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid, including increased alertness and improved cognitive function.
实验室实验的优点和局限性
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. Furthermore, it is relatively stable and has a low toxicity. However, 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid also has some limitations for laboratory experiments. It is not water soluble, and can be difficult to work with in aqueous solutions. Additionally, it has a relatively short shelf life, and is sensitive to light and heat.
未来方向
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a promising compound for further research. Future research should focus on elucidating the biochemical and physiological effects of this compound, as well as exploring its potential uses in drug development and medical applications. Additionally, further research should be conducted to improve the synthesis methods of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid, and to develop methods of using this compound in aqueous solutions. Finally, research should be conducted to determine the optimal conditions for storage and use of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid in laboratory experiments.
合成方法
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through a variety of methods. One method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid (DMCPCA) with bromine in acetic acid. This reaction yields 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid (1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid) as the main product. Another method involves the reaction of DMCPCA with bromine in aqueous sodium hydroxide. This reaction yields 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid (1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid) as the main product.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "bromine", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper(II) sulfate", "sodium chloride", "sodium carbonate", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethylcyclopropanone to 1-bromo-2,2-dimethylcyclopropane", "a. Dissolve 2,2-dimethylcyclopropanone in ethyl acetate and add bromine dropwise with stirring.", "b. After the addition is complete, stir the mixture for an additional 30 minutes.", "c. Separate the organic layer and wash with water, sodium bicarbonate, and water again.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 1-bromo-2,2-dimethylcyclopropane.", "Step 2: Conversion of 1-bromo-2,2-dimethylcyclopropane to 1-bromo-2,2-dimethylcyclopropanol", "a. Dissolve 1-bromo-2,2-dimethylcyclopropane in ethyl acetate and add sodium hydroxide with stirring.", "b. After the addition is complete, stir the mixture for an additional 30 minutes.", "c. Separate the organic layer and wash with water, sodium bicarbonate, and water again.", "d. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 1-bromo-2,2-dimethylcyclopropanol.", "Step 3: Conversion of 1-bromo-2,2-dimethylcyclopropanol to 1-bromo-2,2-dimethylcyclopropanecarboxylic acid", "a. Dissolve 1-bromo-2,2-dimethylcyclopropanol in water and add sulfuric acid with stirring.", "b. After the addition is complete, cool the mixture to 0°C and add a solution of sodium nitrite in water.", "c. Stir the mixture for 30 minutes and then add a solution of copper(II) sulfate in water.", "d. Stir the mixture for an additional 30 minutes and then add a solution of sodium chloride in water.", "e. Extract the organic layer with ethyl acetate and wash with water, sodium bicarbonate, and water again.", "f. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 1-bromo-2,2-dimethylcyclopropanecarboxylic acid.", "Step 4: Conversion of 1-bromo-2,2-dimethylcyclopropanecarboxylic acid to 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid", "a. Dissolve 1-bromo-2,2-dimethylcyclopropanecarboxylic acid in water and add sodium carbonate with stirring.", "b. After the addition is complete, stir the mixture for an additional 30 minutes.", "c. Separate the organic layer and wash with water, sodium bicarbonate, and water again.", "d. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid." ] } | |
CAS 编号 |
81359-18-4 |
产品名称 |
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid |
分子式 |
C6H9BrO2 |
分子量 |
193 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



